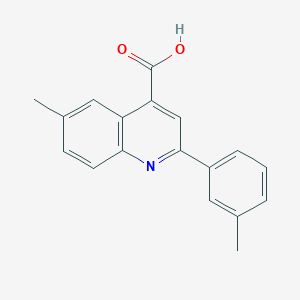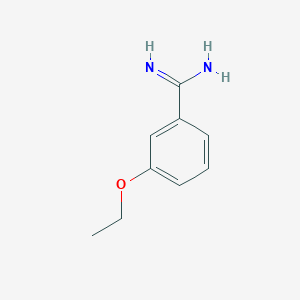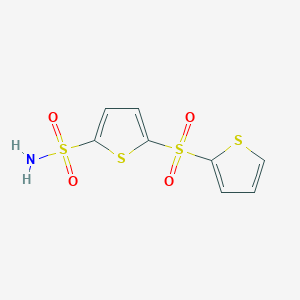
2-(2-Chloroethyl)-1-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Chloroethyl)-1-methylpiperidine” is a chemical compound, likely an organic molecule given the presence of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) in its name. It seems to be a derivative of piperidine, a common organic compound used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through nucleophilic substitution or addition reactions involving a piperidine molecule .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a six-membered ring (from the piperidine) with various substituents attached, including a 2-chloroethyl group and a methyl group .Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions . The specific reactions “this compound” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties for “this compound” could not be found in the available resources.Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| 50846-01-0 | |
Formule moléculaire |
C8H16ClN |
Poids moléculaire |
161.67 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-1-methylpiperidine |
InChI |
InChI=1S/C8H16ClN/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7H2,1H3 |
Clé InChI |
UMYMWCKSANKFPI-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1CCCl |
SMILES canonique |
CN1CCCCC1CCCl |
| 50846-01-0 | |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


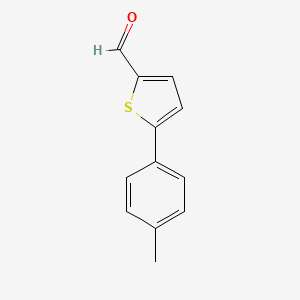
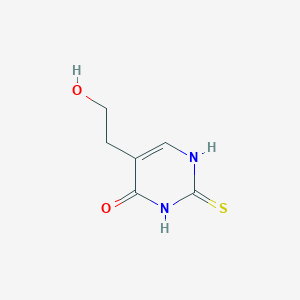
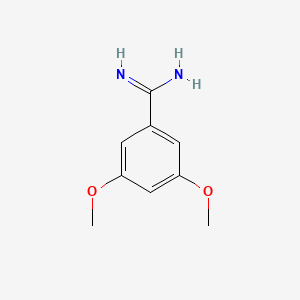
![5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1622464.png)
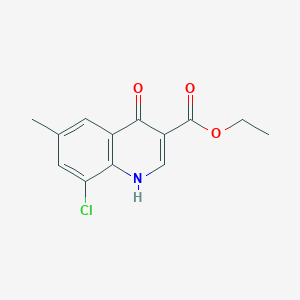
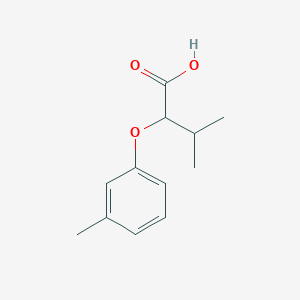

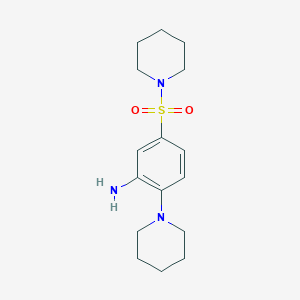

![5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1622474.png)
